

An In-Depth Technical Guide to the Physicochemical Properties of Ionizable Lipid 4

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Compound of Interest

Compound Name: *Ionizable Lipid 4*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Ionizable Lipid 4**, a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for therapeutic delivery, particularly of small interfering RNA (siRNA). This document collates available data on its chemical characteristics, synthesis, and formulation into LNPs, offering detailed experimental protocols and visual representations of key processes.

Core Physicochemical Properties

Ionizable Lipid 4 is a synthetic cationic lipid designed for efficient encapsulation and intracellular delivery of nucleic acid-based therapeutics. Its ionizable nature is a key feature, allowing for a net neutral charge at physiological pH and a positive charge in the acidic environment of the endosome, which facilitates endosomal escape.

Table 1: Physicochemical Properties of **Ionizable Lipid 4**

| Property | Value | Source |
|---------------------|--|--------|
| IUPAC Name | 2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) | [1] |
| CAS Registry Number | 1799316-81-6 | [2] |
| Molecular Formula | C48H85NO7 | [2] |
| Molecular Weight | 788.21 g/mol | [1] |
| pKa | 6.1 | [1][3] |
| Purity | ≥95% | [2] |
| Appearance | A colorless oil | [3] |
| Solubility | Sparingly soluble (1-10 mg/ml) in ethanol. Slightly soluble (0.1-1 mg/ml) in PBS (pH 7.2). | [2] |
| Storage | Store at -20°C. Stable for ≥4 years. Supplied as a 50 mg/ml solution in methyl acetate. | [2] |

Note on LogP and Critical Micelle Concentration (CMC): Experimentally determined values for the LogP and CMC of **ionizable Lipid 4** are not readily available in the public domain. However, for ionizable lipids used in LNP formulations, a high LogP is generally expected, indicating lipophilicity which is crucial for membrane fusion. The CMC is a critical parameter for understanding the self-assembly of lipids into nanoparticles; for similar lipid-like molecules, CMC values are typically in the low micromolar range, ensuring the stability of nanoparticles upon dilution in the bloodstream.

Lipid Nanoparticle (LNP) Formulation and Characterization

Ionizable Lipid 4 is a key component in the formulation of LNPs for siRNA delivery. These nanoparticles are typically composed of the ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) to provide stability and shield the nanoparticles from the immune system.

Table 2: Representative LNP Formulation with **Ionizable Lipid 4**

| Component | Molar Ratio (%) |
|-------------------|-----------------|
| Ionizable Lipid 4 | 50 |
| DSPC | 37.5 |
| Cholesterol | 7.5 |
| DMG-PEG 2000 | 5 |

Note on LNP Characterization Data: While specific quantitative data for LNPs formulated exclusively with **Ionizable Lipid 4** and siRNA is limited in publicly available literature, typical LNPs for siRNA delivery exhibit the following characteristics:

- Particle Size (Diameter): 80 - 150 nm
- Polydispersity Index (PDI): < 0.2 (indicating a narrow size distribution)
- Zeta Potential: Near-neutral at physiological pH
- Encapsulation Efficiency: > 90%

These parameters are critical for the in vivo performance of LNPs, influencing their circulation time, biodistribution, and cellular uptake.

Experimental Protocols

Synthesis of Ionizable Lipid 4

This protocol describes a method for the chemical synthesis of **Ionizable Lipid 4**.[\[3\]](#)

Materials:

- Linoleic acid
- 4-dimethylaminopyridine (DMAP)
- Diethanolisopropanolamine (DIEPA)
- 2-(Hydroxymethyl)-1,3-propanediol
- 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
- 4-nitrophenylchloroformate
- 3-diethylamino-1-propanol
- Dichloromethane (CH₂Cl₂)
- Silica gel for flash column chromatography
- Nitrogen gas

Procedure:

- Step 1: Synthesis of Intermediate 3.
 - Dissolve linoleic acid (4.0 g, 14.3 mmol) in 20 mL of CH₂Cl₂.
 - To this solution, add DMAP (0.4 g, 3.3 mmol), DIEPA (3.4 mL, 20.5 mmol), 2-(Hydroxymethyl)-1,3-propanediol (0.75 g, 7.1 mmol), and EDCI (3.9 g, 20.3 mmol).
 - Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.
 - Evaporate the solvent and purify the crude residue by silica gel flash column chromatography to yield intermediate 3.
- Step 2: Synthesis of **Ionizable Lipid 4**.
 - Dissolve intermediate 3 (0.76 g, 1.2 mmol) and DMAP (0.45 g, 3.7 mmol) in 5 mL of CH₂Cl₂.

- Add 4-nitrophenylchloroformate (0.65 g, 3.5 mmol) to the solution and stir under a nitrogen atmosphere at room temperature for 1 hour.
- Add 3-diethylamino-1-propanol (1.4 mL, 9.6 mmol) to the mixture and stir at room temperature for another hour.
- Evaporate the solvent and purify the crude residue by silica gel flash column chromatography to yield **Ionizable Lipid 4**.

Determination of Apparent pKa using TNS Assay

This protocol outlines a common method for determining the apparent pKa of ionizable lipids within an LNP formulation using the fluorescent probe 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS).

Materials:

- LNP formulation containing **Ionizable Lipid 4**
- TNS stock solution in DMSO
- A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers)
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a series of LNP dilutions in the different pH buffers in the wells of a 96-well black plate.
- Add a small volume of the TNS stock solution to each well to reach a final concentration that gives a good signal-to-noise ratio.
- Incubate the plate at room temperature in the dark for a sufficient time to allow TNS to partition into the LNPs.

- Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.
- Plot the fluorescence intensity as a function of pH.
- Fit the data to a sigmoidal curve. The pH at which the fluorescence is 50% of the maximum fluorescence is the apparent pKa of the LNP.

LNP Formulation via Ethanol Injection

This protocol describes the preparation of LNPs containing **Ionizable Lipid 4** and siRNA using the ethanol injection method.^[3]

Materials:

- **Ionizable Lipid 4**
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- siRNA
- Ethanol
- Citrate buffer (10 mM, pH 4.0)
- Phosphate-buffered saline (PBS)
- Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

- Prepare the lipid-ethanol solution: Dissolve **Ionizable Lipid 4**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:37.5:7.5:5).
- Prepare the siRNA-aqueous solution: Dissolve the siRNA in 10 mM citrate buffer (pH 4.0).

- **Mixing:** Rapidly inject the lipid-ethanol solution into the siRNA-aqueous solution with vigorous stirring. A typical volume ratio is 1:3 (ethanol:aqueous).
- **Incubation:** Stir the resulting mixture at room temperature for 30 minutes to allow for LNP self-assembly.
- **Dialysis:** Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated siRNA.
- **Sterilization:** Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Measurement of siRNA Encapsulation Efficiency

This protocol details the quantification of siRNA encapsulated within the LNPs using a fluorescent dye-binding assay (e.g., RiboGreen assay).

Materials:

- LNP-siRNA formulation
- RiboGreen reagent (or similar RNA quantification kit)
- TE buffer (or other suitable buffer)
- Triton X-100 (or other suitable detergent)
- 96-well black plates
- Fluorescence plate reader

Procedure:

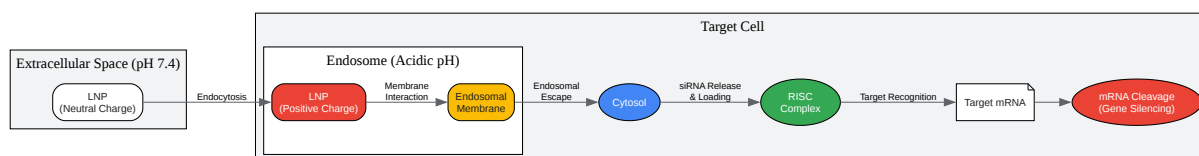
- **Prepare a standard curve:** Create a series of known siRNA concentrations in TE buffer.
- **Measure total siRNA:**
 - Dilute an aliquot of the LNP-siRNA formulation in TE buffer containing a final concentration of 0.1-0.5% Triton X-100 to disrupt the LNPs and release the encapsulated siRNA.

- Add the RiboGreen reagent to the disrupted LNP sample and the standard curve samples.
- Incubate in the dark according to the manufacturer's instructions.
- Measure the fluorescence.
- Determine the total siRNA concentration using the standard curve.
- Measure free siRNA:
 - Dilute an aliquot of the intact LNP-siRNA formulation in TE buffer (without detergent).
 - Add the RiboGreen reagent.
 - Measure the fluorescence. This will quantify the unencapsulated siRNA.
- Calculate Encapsulation Efficiency (EE):
 - $EE (\%) = [(Total\ siRNA - Free\ siRNA) / Total\ siRNA] \times 100$

Visualizations

LNP-mediated siRNA Delivery Pathway

The following diagram illustrates the proposed mechanism of LNP-mediated siRNA delivery into a target cell, leading to gene silencing.

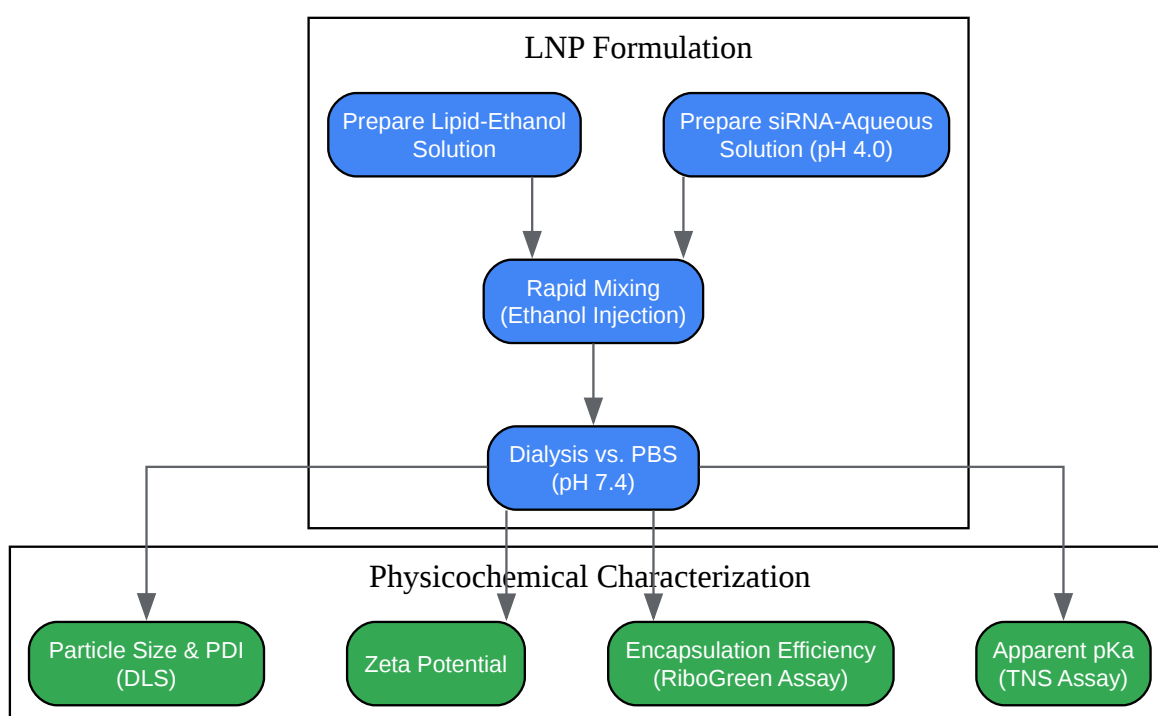


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Caption: LNP-mediated siRNA delivery and gene silencing pathway.

Experimental Workflow for LNP Formulation and Characterization

This diagram outlines the key steps in the formulation and characterization of **Ionizable Lipid 4**-based LNPs.



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Caption: Workflow for LNP formulation and characterization.

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